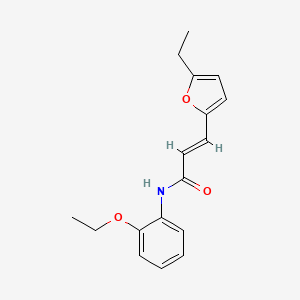

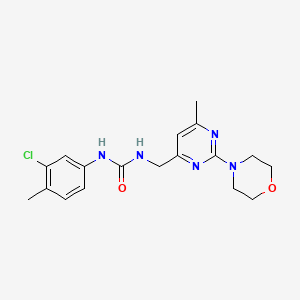

![molecular formula C22H18F3N3O3S2 B2861085 N-benzyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877654-49-4](/img/structure/B2861085.png)

N-benzyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chiral Separation and Absolute Configuration Assignment

Research has demonstrated the potential of related thienopyrimidine compounds as A3 adenosine receptor antagonists, highlighting their significance in medicinal chemistry. The chiral separation of enantiomeric couples of potential A3 adenosine receptor antagonists, including those with structural similarities to the compound , has been achieved through high-performance liquid chromatography (HPLC). Optical rotatory dispersion (ORD), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) spectroscopies, coupled with Density Functional Theory (DFT) calculations, facilitated the full assignment of absolute configurations for these compounds, underscoring the intricacies of their stereochemical properties (Rossi et al., 2016).

Structural Analysis through Crystallography

Further insight into the structural dimensions of similar thienopyrimidine derivatives has been gained through crystallographic studies. The detailed analysis provided by X-ray crystallography reveals the folded conformation about the methylene C atom of the thioacetamide bridge in these compounds, with intramolecular N—H⋯N hydrogen bonds stabilizing this folded conformation. This structural information is vital for understanding the molecular interactions and the potential biological activities of these compounds (Subasri et al., 2016).

Antimicrobial Activity and Novel Derivative Synthesis

The synthesis and evaluation of novel thienopyrimidine linked rhodanine derivatives demonstrate significant antimicrobial properties. By employing a condensation reaction, a new series of derivatives was prepared, showing potent antibacterial potency against various bacterial strains with minimum inhibitory concentrations (MICs) competitive with standard treatments. This research underscores the therapeutic potential of thienopyrimidine derivatives in addressing bacterial infections (Kerru et al., 2019).

Dual Inhibitory Activity on Cancer Targets

The exploration of thienopyrimidine compounds extends into their application as dual inhibitors of key enzymes in cancer progression, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds, through their potent inhibitory action, offer a promising avenue for cancer therapy, highlighting the versatility and potential of thienopyrimidine derivatives in medicinal chemistry (Gangjee et al., 2008).

特性

IUPAC Name |

N-benzyl-2-[[4-oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3N3O3S2/c23-22(24,25)31-16-8-6-15(7-9-16)28-20(30)19-17(10-11-32-19)27-21(28)33-13-18(29)26-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHCDDLPSWORTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

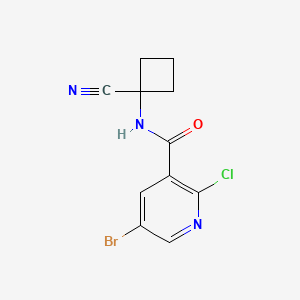

![N-cyclopropyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B2861005.png)

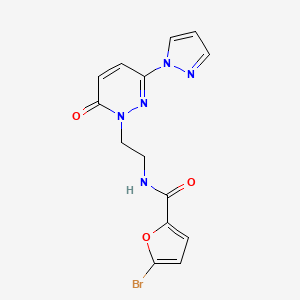

![3-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2861015.png)

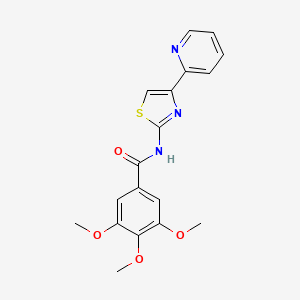

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2861016.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2861021.png)

![6-(4,6-Dioxo-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2861024.png)

![N-{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-methylprop-2-enamide](/img/structure/B2861025.png)